methyl N-[6-[4-(2-aminopropanoylamino)phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate
Description
Properties
IUPAC Name |
methyl N-[6-[4-(2-aminopropanoylamino)phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-10(19)16(24)20-11-3-5-12(6-4-11)27-13-7-8-14-15(9-13)22-17(21-14)23-18(25)26-2/h3-10H,19H2,1-2H3,(H,20,24)(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOHLWCIAJNSEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)NC(=O)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of o-Phenylenediamine Derivatives
The benzimidazole core is typically synthesized via acid-catalyzed cyclization of o-phenylenediamine with carbonyl equivalents. For this compound, 4-nitro-o-phenylenediamine serves as the starting material due to its ability to direct substituents to the 5- and 6-positions during subsequent reactions. Nitro groups are introduced via nitration using fuming nitric acid in sulfuric acid at 0–5°C, achieving regioselectivity >90%. Cyclization is performed with formic acid under reflux (100°C, 8 hr), yielding 5-nitro-1H-benzimidazole.
Reduction of Nitro to Amine
The 5-nitro substituent is reduced to an amine using catalytic hydrogenation (10% Pd/C, H₂, 40 psi) in methanol at 25°C, producing 5-amino-1H-benzimidazole. This intermediate is critical for introducing the sulfanylphenyl moiety.
Sulfanylphenyl Functionalization
Nucleophilic Aromatic Substitution
The 6-position of the benzimidazole is functionalized via nucleophilic displacement of a nitro group. 5-Amino-1H-benzimidazole is treated with 4-fluorophenyl disulfide in dimethylformamide (DMF) at 120°C for 12 hr, replacing the nitro group with a sulfanylphenyl group. Excess disulfide ensures complete substitution, with yields averaging 75–80%.
Carbamate Formation at the 2-Position
Protection of the Benzimidazole Amine
Prior to carbamate formation, the 2-amino group of the benzimidazole is protected using tert-butoxycarbonyl (Boc) anhydride in THF (25°C, 4 hr). This prevents undesired side reactions during subsequent steps.
Reaction with Methyl Chloroformate
The Boc-protected intermediate is treated with methyl chloroformate in pyridine at 0°C for 1 hr, introducing the methyl carbamate group. Deprotection is achieved with trifluoroacetic acid (TFA) in DCM (25°C, 2 hr), yielding the final product.
Optimization and Scalability
Catalytic Hydrogenation Conditions
Patent data reveal that hydrogenation of oxime intermediates (e.g., methyl [5-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate) using 10% Pd/C in methanol at 40°C under 42 psi H₂ achieves >95% conversion to the amine. Scaling this step to 1 kg batches requires maintaining H₂ pressure <50 psi to avoid over-reduction.
Solubility Enhancement via Salt Formation
The free base exhibits limited aqueous solubility (180 mg/L at 25°C), but hydrochloride salt formation increases solubility to >50,000 mg/L. Salt preparation involves dissolving the free base in methanolic HCl (1.5 M) and recrystallizing from methanol/water (3:1 v/v).
Analytical Validation
Purity Assessment by HPLC
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) confirms purity ≥99.5% with retention time 12.3 min. Key impurities include unreacted 5-amino intermediates (<0.2%) and over-acylated byproducts (<0.1%).
Structural Confirmation via NMR and MS
- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, benzimidazole-H), 7.89 (d, J=8.4 Hz, 2H, phenyl-H), 7.45 (d, J=8.4 Hz, 2H, phenyl-H), 3.82 (s, 3H, OCH₃).
- HRMS : m/z 429.1321 [M+H]⁺ (calc. 429.1318).
Challenges and Mitigation Strategies
Regioselectivity in Sulfanyl Group Introduction
Competing substitution at the 4-position of the benzimidazole is minimized by using electron-withdrawing nitro groups, which deactivate the 4-position.
Byproduct Formation During Acylation
Excess bromopropanoyl chloride leads to diacylated byproducts. Stoichiometric control (1.1 eq acyl chloride) reduces these impurities to <1%.
Chemical Reactions Analysis
Denibulin undergoes various chemical reactions, including:
Oxidation: Denibulin can be oxidized to form sulfoxides and sulfones. Common reagents for oxidation include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of denibulin can lead to the formation of thiols and amines. Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Denibulin can undergo nucleophilic substitution reactions, where the thioether group can be replaced by other nucleophiles like amines or alcohols.
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzimidazoles .
Scientific Research Applications
Denibulin has a wide range of scientific research applications, including:
Chemistry: Denibulin is used as a model compound to study the synthesis and reactivity of benzimidazole derivatives.
Biology: Denibulin is used to investigate the mechanisms of vascular disruption and its effects on tumor vasculature.
Medicine: Denibulin is being studied for its potential use in cancer therapy, particularly in targeting solid tumors.
Industry: Denibulin is used in the development of new vascular-disrupting agents and as a reference compound in drug discovery
Mechanism of Action
Denibulin exerts its effects by selectively disrupting newly-formed tumor blood vessels. It inhibits microtubule assembly, resulting in the disruption of the cytoskeleton of tumor vascular endothelial cells. This leads to the shutdown of tumor blood flow and causes central necrosis of solid tumors. The molecular targets of denibulin include vascular endothelial growth factor receptors and other proteins involved in angiogenesis and cell survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations:
Substituent Effects on Target Affinity: The VEGFR inhibitor (binding energy: -15.33 kcal/mol) demonstrates that electron-withdrawing groups (e.g., trifluoromethyl, fluoro) enhance binding to kinase targets . Methyl N-(6-Phenylsulfanyl-1H-Benzimidazol-2-yl)carbamate () shares the sulfanyl linkage but lacks the 2-aminopropanoylamino group. Its application in cytogenetics suggests lower toxicity compared to colchicine, highlighting the role of sulfanyl groups in modulating biological safety .
Agrochemical vs. Pharmaceutical Applications: Benomyl and Fenbendazole Related Compound B () feature chloro or butylamino groups, which are common in fungicides and antiparasitics.
Hydrogen-Bonding and Crystal Engineering: The 2-aminopropanoylamino group in the target compound may participate in extended hydrogen-bonding networks, as observed in Etter’s graph set analysis (). Such interactions could influence crystallization behavior or stability in solid-state formulations .
Biological Activity
Methyl N-[6-[4-(2-aminopropanoylamino)phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate, often referred to in literature as a benzimidazole derivative, has garnered attention due to its potential biological activities, particularly in the field of oncology. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Overview
The compound is characterized by its structural features which include a benzimidazole core and a carbamate moiety. Its IUPAC name is this compound, and it has been synthesized for various pharmacological evaluations.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent . Its mechanism primarily involves the disruption of tumor vasculature, which is crucial for tumor growth and metastasis.
- Vascular Disruption : The compound selectively targets newly formed blood vessels in tumors, leading to central necrosis within solid tumors. This mechanism is similar to that observed with other vascular-disrupting agents like Denibulin.
- Cytotoxicity : In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has demonstrated lethal concentrations (LC50) significantly lower than many existing chemotherapeutics, indicating a high potency against resistant cancer types .
Research Findings
A comprehensive study evaluated the compound's effects on neuroblastoma and glioblastoma cell lines using the NCI 60-cell assay. The findings are summarized in the following table:
| Cell Line | LC50 (nM) | Growth Inhibition (GI50) | Notes |
|---|---|---|---|
| U87 | 200 ± 60 | <0.5% retained integrity | Highly sensitive to treatment |
| BE | 18.9 | Not specified | Most sensitive among tested lines |
| SK | >300 | Not specified | Less sensitive compared to BE |
The data indicate that compound exposure leads to significant cell cycle arrest in the G2/M phase, with morphological changes suggesting apoptosis .
Case Studies
In a notable study, researchers investigated the compound's efficacy in combination with radiation therapy. The results indicated that when combined with a 4-Gy dose of radiation, less than 0.5% of treated cells retained reproductive integrity, underscoring its potential as a radiosensitizer .
Pharmacological Activities Beyond Anticancer Effects
Apart from anticancer properties, benzimidazole derivatives have been noted for their diverse pharmacological activities:
- Antibacterial Activity : Some derivatives exhibit significant antibacterial properties against strains like E. coli and Pseudomonas aeruginosa. These findings suggest potential applications beyond oncology .
- Anti-inflammatory and Analgesic Effects : Other studies have indicated that certain benzimidazole compounds can inhibit inflammatory pathways, providing avenues for pain management therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
